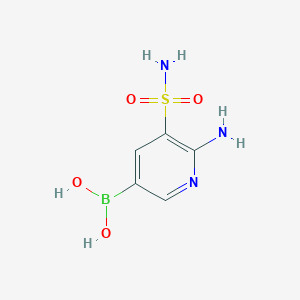

6-Amino-5-sulfamoylpyridine-3-boronic acid

Overview

Description

6-Amino-5-sulfamoylpyridine-3-boronic acid is a chemical compound with the molecular formula C5H8BN3O4S and a molecular weight of 217.01072 . It is available for purchase from various chemical suppliers .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the search results .Scientific Research Applications

Synthesis and Utility in Multicomponent Reactions

6-Amino-5-sulfamoylpyridine-3-boronic acid is a versatile building block in organic synthesis, particularly in the construction of complex molecules through multicomponent reactions. For example, it has been used in the rapid synthesis of 3-amino-imidazopyridines via microwave-assisted one-pot cyclization/Suzuki coupling. This approach emphasizes the utility of boronic acids as robust and versatile components for synthesizing diverse compound libraries. The boronate functional group demonstrates remarkable tolerance to various reaction conditions, enabling clean subsequent reactions, such as Pd(0)-catalyzed Suzuki coupling, in the presence of magnesium salts, showcasing the potential of microwave-assisted, metal-catalyzed multicomponent reactions (Dimauro & Kennedy, 2007).

Boron Neutron Capture Therapy (BNCT) Agents

In the realm of medicinal chemistry, derivatives of this compound have been explored for their potential in neutron capture therapy, a targeted cancer treatment method. Novel boronated unnatural cyclic amino acids have been synthesized with variations in molecular lipophilicity to study their biological activity, particularly for boron neutron capture therapy (BNCT). The synthesis involved preparation of alkenyl-substituted cycloalkanones, converted to amino acids via the Bucherer–Strecker reaction, demonstrating the adaptability of boronic acid derivatives in developing therapeutic agents (Kabalka, Wu, & Yao, 2008).

Construction of Boron-Based Dendritic Nanostructures

Another fascinating application involves the construction of boron-based macrocycles and dendrimers, highlighting the structural versatility of boronic acids in materials science. Aryl- and alkylboronic acids have been condensed with dihydroxypyridine to form pentameric macrocycles, where boron atoms represent chiral centers. This synthetic strategy allows for the diastereoselective assembly of functionalized boronic acids, dihydroxypyridine ligands, and amines or aldehydes, leading to dendritic nanostructures with potential applications in nanotechnology and material science (Christinat, Scopelliti, & Severin, 2007).

Fluorescent Chemosensors

Boronic acid derivatives, including those related to this compound, have been employed in the development of fluorescent chemosensors for detecting bioactive substances, vital for disease diagnosis and treatment. These sensors interact with cis-1,2- or 1,3-diol groups to form cyclic esters, serving as reporters in fluorescent sensors to probe carbohydrates and other bioactive substances. This showcases the utility of boronic acids in developing diagnostic tools and sensors for biomedical applications (Huang et al., 2012).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, (6-Amino-5-sulfamoylpyridin-3-yl)boronic acid likely interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, this compound would be involved in the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis.

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, this compound would contribute to the formation of new carbon–carbon bonds , which could potentially lead to the synthesis of a wide range of organic compounds.

Action Environment

The action of (6-Amino-5-sulfamoylpyridin-3-yl)boronic acid, like many other chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. In the context of Suzuki–Miyaura cross-coupling reactions, this compound is noted for its stability and tolerance to various reaction conditions .

properties

IUPAC Name |

(6-amino-5-sulfamoylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BN3O4S/c7-5-4(14(8,12)13)1-3(2-9-5)6(10)11/h1-2,10-11H,(H2,7,9)(H2,8,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJBVDPCLAKYOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)N)S(=O)(=O)N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701212710 | |

| Record name | B-[6-Amino-5-(aminosulfonyl)-3-pyridinyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701212710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1083326-27-5 | |

| Record name | B-[6-Amino-5-(aminosulfonyl)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083326-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[6-Amino-5-(aminosulfonyl)-3-pyridinyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701212710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-9H-pyrido[2,3-b]indole](/img/structure/B3211174.png)